Vat Green 3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

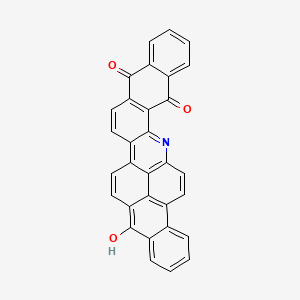

IUPAC Name |

27-hydroxy-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,3,5(14),7,9,11,15,17(31),18,20(32),21,23,25,27,29-pentadecaene-6,13-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H15NO3/c33-29-19-6-2-1-5-15(19)16-13-14-24-26-17(9-11-22(29)25(16)26)18-10-12-23-27(28(18)32-24)31(35)21-8-4-3-7-20(21)30(23)34/h1-14,33H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERMRPUPFAXARG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C6C=CC7=C(C6=NC(=C54)C=C3)C(=O)C8=CC=CC=C8C7=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062944 |

Source

|

| Record name | Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3271-76-9, 1328-45-6 |

Source

|

| Record name | C.I. Vat Green 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003271769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Vat Green 3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Vat Green 3 (C.I. 69500), a complex anthraquinone-based vat dye. The information is intended to furnish researchers with the necessary details to produce this compound with a purity suitable for research purposes.

Chemical Properties and Data

This compound, also known as 16,17-dimethoxyviolanthrone, is a dark green powder. It is insoluble in water and ethanol but exhibits solubility in pyridine.[1] Key chemical data are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₁H₁₅NO₃ | [1][2] |

| Molecular Weight | 449.46 g/mol | |

| CAS Number | 3271-76-9 | [1][2] |

| Appearance | Dark green powder | [1] |

| Solubility | Insoluble in water and ethanol; Soluble in pyridine. | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the bromination of benzanthrone, followed by a condensation reaction with 1-aminoanthraquinone, and finally, a ring closure to yield the final product.[2][3]

Synthesis Pathway

The overall synthetic route is depicted in the diagram below.

Caption: Synthesis pathway of this compound.

Experimental Protocol for Synthesis

The following protocol is a composite based on available industrial synthesis descriptions.[2][3] For research-scale synthesis, quantities should be adjusted accordingly.

Step 1: Bromination of Benzanthrone

-

To a reaction vessel, add 300-400 L of water, 50 kg of 30% hydrochloric acid, 90 kg of benzanthrone, and 2 kg of chlorobenzene.[2][3]

-

Heat the mixture to 70-75°C with stirring.

-

Maintain this temperature for 1.5 hours.

-

Slowly add 130 kg of 10% sodium hypochlorite solution over 1.5-2 hours.

-

Continue stirring for an additional hour.

-

Upon reaction completion, add sodium bisulfite solution to quench any unreacted bromine.

-

Cool the mixture, filter the solid product, wash with water until neutral, and dry to obtain 3-bromobenzanthrone.

Step 2: Condensation

-

In a condensation pot, combine 232.5 kg of the dried 3-bromobenzanthrone, 160 kg of 1-aminoanthraquinone, 50 kg of sodium carbonate, and 4.5 kg of copper (II) oxide.[2][3]

-

Mix the reactants for 1 hour at room temperature.

-

Slowly heat the mixture to 200°C and maintain this temperature for 2 hours.

-

After the reaction is complete, cool the solid mass and crush it to obtain the crude anthrimide intermediate.

Step 3: Ring Closure

-

To a caustic pot, add 1000 kg of butanol and 200 kg of potassium hydroxide.[2]

-

Heat the mixture to 100-120°C to dissolve the potassium hydroxide.

-

Cool the solution to 90°C and add 240 kg of the crude anthrimide intermediate.

-

Heat the reaction mixture to 110°C and maintain for 6 hours.

-

After the ring closure is complete, remove the butanol via steam distillation.

-

Filter the resulting solid, wash thoroughly with water, and dry to yield crude this compound.

Purification of this compound

For research applications, the crude this compound requires further purification to remove unreacted starting materials, byproducts, and inorganic salts. A multi-step purification strategy is proposed below.

Purification Workflow

Caption: Proposed purification workflow for this compound.

Detailed Purification Protocol

Step 1: Soxhlet Extraction

-

Place the crude this compound powder in a cellulose thimble.

-

Perform a Soxhlet extraction for 12-24 hours using a high-boiling point aromatic solvent in which this compound has limited solubility at lower temperatures but increased solubility at the boiling point (e.g., toluene or chlorobenzene). This step is designed to remove more soluble organic impurities.

-

After extraction, allow the apparatus to cool.

-

Collect the purified solid from the thimble and dry it to remove the residual solvent.

Step 2: Recrystallization

-

Dissolve the solid obtained from Soxhlet extraction in a minimal amount of a high-boiling point solvent in which it is soluble at elevated temperatures (e.g., nitrobenzene or pyridine) by heating the mixture.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of crystals.

-

Further cool the mixture in an ice bath to maximize precipitation.

-

Collect the crystals by vacuum filtration.

Step 3: Washing and Drying

-

Wash the collected crystals sequentially with a small amount of cold recrystallization solvent, followed by ethanol, and then water to remove any residual solvent and impurities.

-

Dry the purified this compound crystals under vacuum at an elevated temperature (e.g., 80-100°C) to a constant weight.

The purity of the final product should be assessed using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Spectroscopic characterization of Vat Green 3 (UV-Vis, NMR, FT-IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the chemical structure and properties of Vat Green 3 (C.I. 69500), an anthraquinone-based vat dye. Due to the limited availability of public domain spectroscopic data for this specific compound, this document focuses on the standardized experimental protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

The presented methodologies are designed to enable researchers to generate reliable and reproducible spectroscopic data for this compound. The subsequent sections detail the data presentation tables, in-depth experimental protocols, and a visual representation of the analytical workflow.

Data Presentation

The following tables are structured for the clear and concise presentation of quantitative spectroscopic data for this compound. At present, specific experimental values are not widely available in the cited literature; therefore, these tables serve as a template for data acquired through the experimental protocols outlined below.

Table 1: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Pyridine | Data not available | Data not available |

| Concentrated H₂SO₄ | Data not available | Data not available |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

¹H NMR

| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyridine-d₅ | Data not available |

¹³C NMR

| Solvent | Chemical Shift (δ, ppm) | Assignment | |---|---|---|---| | Pyridine-d₅ | Data not available | |

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| Data not available |

Experimental Protocols

The following protocols are generalized procedures for the spectroscopic analysis of organic dyes like this compound and should be adapted based on the specific instrumentation and laboratory conditions.

UV-Vis Spectroscopy

This protocol details the determination of the absorption maxima (λmax) of this compound, which provides information about its electronic transitions.

Materials:

-

This compound powder

-

Spectroscopic grade pyridine

-

Concentrated sulfuric acid (H₂SO₄)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Due to the insolubility of this compound in water and most common organic solvents, pyridine is a suitable solvent[1]. Prepare a stock solution of this compound in pyridine of a known concentration (e.g., 10⁻⁵ M).

-

For analysis in concentrated sulfuric acid, carefully dissolve a small, accurately weighed amount of this compound in concentrated H₂SO₄ to obtain a solution of similar concentration. Note that this compound dissolves in concentrated sulfuric acid to produce a brilliant yellow-green solution[1].

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 200-800 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent (pyridine or concentrated H₂SO₄) to be used for the sample.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the this compound solution before filling it.

-

Fill the cuvette with the this compound solution.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

NMR Spectroscopy

This protocol describes the acquisition of ¹H and ¹³C NMR spectra to elucidate the detailed molecular structure of this compound.

Materials:

-

This compound powder

-

Deuterated pyridine (Pyridine-d₅)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of pyridine-d₅ in a clean, dry vial. Gentle warming or sonication may be required to aid dissolution.

-

Filter the solution into a clean NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

The aromatic region (typically 6.5-9.0 ppm) is of particular interest for this compound.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling.

-

A larger number of scans will be necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

The aromatic carbon region (typically 100-160 ppm) will be of primary importance.

-

-

Data Processing and Analysis:

-

Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns (for ¹H NMR), and number of signals to assign the resonances to specific atoms in the this compound molecule.

-

FT-IR Spectroscopy

This protocol outlines the procedure for obtaining an FT-IR spectrum of solid this compound to identify its functional groups. The KBr pellet method is most suitable for powdered samples.

Materials:

-

This compound powder (finely ground)

-

Spectroscopic grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount of dry KBr powder (approx. 100-200 mg) in an agate mortar.

-

Add a small amount of this compound (approx. 1-2 mg) to the mortar.

-

Thoroughly grind the mixture until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Turn on the FT-IR spectrometer and allow it to initialize.

-

-

Background Measurement:

-

Place an empty pellet holder or a pellet made of pure KBr in the sample compartment.

-

Record a background spectrum. This will account for atmospheric CO₂ and water vapor, as well as any signals from the KBr.

-

-

Sample Measurement:

-

Place the KBr pellet containing this compound in the sample holder and place it in the spectrometer.

-

Record the FT-IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands (peaks) in the spectrum.

-

Correlate the wavenumbers of these bands to specific vibrational modes of functional groups present in this compound, such as C=O (ketone), C=C (aromatic), C-N, and C-H bonds. Anthraquinone derivatives typically show strong C=O stretching vibrations.

-

Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization of this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

References

A Technical Guide to the Solubility of Vat Green 3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Vat Green 3, an anthraquinone-based vat dye, in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the solubility characteristics of this compound, which is crucial for its application in various scientific and industrial processes.

Introduction to this compound

This compound (C.I. 69500) is a complex organic molecule belonging to the class of anthraquinone dyes.[1] It is a dark green crystalline solid at room temperature and is known for its high thermal stability.[1] While extensively used in the textile industry for its excellent fastness properties, its solubility in organic solvents is a critical parameter for its application in other fields, including materials science and potentially as a molecular probe. This guide summarizes the available qualitative solubility data for this compound and provides context by including quantitative data for its parent compound, anthraquinone.

Solubility of this compound

The solubility of this compound is generally low in common organic solvents. However, it exhibits solubility in some specific polar aprotic and aromatic solvents. The available qualitative data is summarized in the table below.

Qualitative Solubility Data for this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | [2][3][4][5] |

| Ethanol | Insoluble | [2][3][4][5] |

| Pyridine | Soluble | [2][3][4] |

| Acetone | Soluble | [1] |

To provide a quantitative perspective on the solubility of anthraquinone-based compounds, the following table presents the solubility of the parent compound, anthraquinone, in select organic solvents at different temperatures.

Quantitative Solubility of Anthraquinone

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) | Reference |

| Ethanol | 18 | 0.05 | [6] |

| Ethanol | 78 (boiling) | 2.25 | [6][7] |

| Toluene | 15 | 0.19 | [6] |

| Toluene | 100 | 2.56 | [6] |

Note: This data is for the parent compound, anthraquinone, and should be used as a general reference for the expected solubility behavior of anthraquinone-based dyes like this compound.

Experimental Protocol for Solubility Determination

A standardized experimental protocol is essential for obtaining reproducible quantitative solubility data. The following outlines a general method for determining the solubility of a vat dye like this compound in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks

-

Centrifuge

-

Spectrophotometer (UV-Vis)

-

Constant temperature bath/shaker

-

Syringe filters (solvent-compatible, appropriate pore size)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Equilibrate the mixture in a constant temperature bath with continuous agitation for a predetermined period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the solution to stand undisturbed to let the excess solid settle.

-

Centrifuge the suspension to further separate the undissolved solid from the saturated solution.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, Vat Olive Green B [xcwydyes.com]

- 3. This compound - Cibanon Olive B-Ol - Vat Olive Green B from Emperor Chem [emperordye.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. colorkem.com [colorkem.com]

- 6. chemcess.com [chemcess.com]

- 7. Anthraquinone - Wikipedia [en.wikipedia.org]

Thermal stability and degradation profile of Vat Green 3

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Vat Green 3

Introduction

This compound, identified by CAS Number 3271-76-9, is a synthetic organic dye belonging to the anthraquinone class of vat dyes.[1][2] Its molecular formula is C₃₁H₁₅NO₃.[1][2][3] As a member of the vat dye family, it is renowned for its exceptional lightfastness and washfastness, making it a preferred colorant in the textile industry for dyeing cotton and other cellulosic fibers.[3] The application of this compound involves a reduction process in an alkaline solution to a soluble leuco form, which allows it to penetrate the fiber, followed by oxidation back to its insoluble, pigmented form, ensuring a durable coloration.[3]

The robust and complex polycyclic aromatic structure of this compound contributes to its high thermal stability, a critical attribute for textile processing and the longevity of the final product.[1] Understanding the thermal stability and degradation profile of this dye is paramount for optimizing high-temperature dyeing applications, predicting its behavior during processing and use, and assessing its environmental impact and persistence. This technical guide provides a comprehensive overview of the thermal properties of this compound, including detailed experimental protocols for its analysis and a discussion of its likely degradation pathways.

Thermal Stability Analysis

The thermal stability of this compound is assessed primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss and thermal transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in the mass of a sample as it is heated over time. It is a fundamental technique for determining the thermal stability of a material, identifying the temperatures at which decomposition occurs, and quantifying the amount of residual mass.

Data Presentation

Due to the absence of specific experimental TGA data for this compound in publicly available literature, the following table presents a hypothetical but representative dataset for a high-performance polycyclic vat dye. This data is intended to illustrate the expected thermal behavior.

| Parameter | Value | Description |

| Onset of Decomposition (T_onset) | ~ 475 °C | The temperature at which significant, irreversible mass loss begins. |

| Temperature of Max. Degradation Rate (T_max1) | ~ 550 °C | The primary peak temperature of decomposition, indicating the fastest rate of mass loss. |

| Temperature of Max. Degradation Rate (T_max2) | ~ 680 °C | A secondary peak, suggesting a multi-step degradation process, likely related to the breakdown of the core aromatic structure. |

| Weight Loss at 700 °C | ~ 45-55% | Indicates partial decomposition, leaving a substantial char residue. |

| Final Residue at 900 °C | ~ 40-50% | The amount of carbonaceous char remaining after the primary degradation stages, indicative of high thermal robustness. |

Experimental Protocol: TGA

The following protocol outlines a standard procedure for conducting TGA on a dye sample.

-

Instrument Preparation:

-

Ensure the Thermogravimetric Analyzer is calibrated for both temperature and mass according to the manufacturer's guidelines.

-

Select an inert crucible, typically made of alumina or platinum, that will not react with the dye or its degradation products.

-

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the dry this compound powder into a tared TGA crucible.

-

Record the precise initial sample mass.

-

-

Experimental Conditions:

-

Place the sample crucible into the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a consistent flow rate of 20-50 mL/min to create a non-oxidative atmosphere.

-

Set the temperature program:

-

Equilibrate the sample at 30 °C for 10 minutes to ensure thermal stability before heating.

-

Ramp the temperature from 30 °C to 900 °C at a linear heating rate of 10 °C/min.

-

-

Continuously record the sample mass and temperature throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of mass loss on the y-axis against the temperature on the x-axis to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (the DTG curve) to precisely identify the temperatures of the maximum rates of mass loss (T_max).

-

Determine the onset temperature (T_onset) and the percentage of residual mass at the end of the analysis.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. For a highly stable, crystalline organic compound like this compound, DSC would be expected to show a high melting point and no other significant endothermic or exothermic events prior to the onset of decomposition.

Experimental Protocol: DSC

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Use aluminum pans and lids suitable for the temperature range of the experiment.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound powder into a DSC pan.

-

Hermetically seal the pan to ensure no mass is lost due to sublimation before decomposition.

-

-

Experimental Conditions:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Set the temperature program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C up to the decomposition temperature (e.g., 500 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Analyze the resulting thermogram to identify endothermic (e.g., melting) or exothermic (e.g., decomposition) peaks.

-

Degradation Profile

The degradation of this compound at elevated temperatures in an inert atmosphere is a complex pyrolytic process. Given its large, polycyclic aromatic hydrocarbon (PAH) structure, the degradation is expected to proceed through several stages. While specific degradation products for this compound have not been documented, a general pathway can be inferred from studies on the pyrolysis of similar large aromatic molecules.[4][5]

The process likely begins with the cleavage of the weakest bonds within the molecular structure as the temperature rises. This initial fragmentation would lead to the formation of smaller, but still complex, aromatic radical species. As the temperature increases further, these fragments would continue to break down, releasing smaller, more volatile molecules. The thermal decomposition of PAHs is known to produce gaseous products such as hydrogen, methane, and ethylene.[4][5][6] Concurrently, dehydrogenating polymerization reactions can occur, leading to the formation of a highly stable, carbon-rich char.[5]

To definitively identify the degradation products, advanced analytical techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be required. This method would allow for the separation and identification of the volatile and semi-volatile compounds produced during the thermal decomposition of the dye.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a dye sample.

References

- 1. Page loading... [guidechem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. CAS 3271-76-9: this compound | CymitQuimica [cymitquimica.com]

- 4. Thermal decomposition kinetics of light polycyclic aromatic hydrocarbons as surrogate biomass tar - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Thermal decomposition kinetics of light polycyclic aromatic hydrocarbons as surrogate biomass tar - RSC Advances (RSC Publishing) DOI:10.1039/C6RA15513H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

The Dual-Faceted Nature of (Z)-GW5074: A Technical Guide to a c-Raf Inhibitor with Paradoxical and Neuroprotective Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CAS Number: 3271-76-9 Synonyms: GW5074, 5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone

Abstract

(Z)-GW5074 (CAS 3271-76-9) is a potent and selective, cell-permeable small molecule inhibitor of c-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Initially developed as an anti-cancer agent targeting the dysregulated Raf/MEK/ERK pathway, its biological activity has revealed a more complex and context-dependent mechanism of action.[1][3][4] This technical guide provides a comprehensive overview of the research applications of (Z)-GW5074, detailing its paradoxical effects on the MAPK pathway and its significant neuroprotective properties. We present quantitative data on its kinase selectivity, detailed experimental protocols for its use in both cancer and neuroscience research, and visualizations of the key signaling pathways it modulates. This document is intended to serve as a critical resource for researchers employing (Z)-GW5074 as a chemical tool to dissect cellular signaling and explore its therapeutic potential.

Mechanism of Action

Canonical Inhibition of the Raf/MEK/ERK Signaling Pathway

(Z)-GW5074 was designed as an ATP-competitive inhibitor of c-Raf (Raf-1) kinase.[1][5] In cell-free assays, it demonstrates high potency with a half-maximal inhibitory concentration (IC50) of approximately 9 nM.[2][6] The canonical Raf/MEK/ERK signaling pathway is a central regulator of cellular processes including proliferation, differentiation, and survival.[3] In many cancers, this pathway is constitutively active due to mutations in upstream components like Ras or within the Raf kinases themselves.[3] By inhibiting c-Raf, (Z)-GW5074 can block the downstream phosphorylation of MEK1/2 and subsequently ERK1/2, leading to a reduction in cancer cell proliferation and survival.[1][7]

Paradoxical Activation of the Raf/MEK/ERK Pathway

A critical aspect of (Z)-GW5074's pharmacology is the phenomenon of "paradoxical activation" of the ERK pathway in certain cellular contexts.[4][8] This is particularly observed in cells with wild-type B-Raf and upstream activation of Ras.[8] The binding of (Z)-GW5074 to one c-Raf molecule within a Raf dimer can allosterically transactivate the unbound partner B-Raf, leading to an overall increase in MEK and ERK phosphorylation.[4][9] This paradoxical effect is a key consideration for its therapeutic application and for the interpretation of experimental results.[8]

Neuroprotective Signaling: A MEK-ERK Independent Pathway

Despite its in vitro inhibitory effect on c-Raf, (Z)-GW5074 exhibits robust neuroprotective properties through a mechanism that is independent of the canonical MEK-ERK pathway.[10] In neuronal cells, treatment with (Z)-GW5074 leads to the activation of both c-Raf and B-Raf.[10] However, the downstream neuroprotective effect is not blocked by MEK inhibitors.[10] Instead, the pro-survival signaling is mediated through the activation of the Ras and nuclear factor-kappa B (NF-κB) pathways.[10] This non-canonical signaling cascade is crucial for its therapeutic potential in neurodegenerative diseases like Huntington's disease.[10][11]

Quantitative Data

The following tables summarize the key quantitative data for (Z)-GW5074, including its inhibitory potency against various kinases and its efficacy in different cellular models.

Table 1: In Vitro Kinase Inhibitory Profile of (Z)-GW5074

| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Raf |

| c-Raf (RAF1) | 9 | 1 |

| CDK1 | > 900 | > 100 |

| CDK2 | > 900 | > 100 |

| c-Src | > 900 | > 100 |

| ERK2 | > 900 | > 100 |

| MEK1 | > 900 | > 100 |

| p38 MAP Kinase | > 900 | > 100 |

| Tie2 | > 900 | > 100 |

| VEGFR2 | > 900 | > 100 |

| c-Fms | > 900 | > 100 |

Data compiled from multiple sources.[2][5]

Table 2: Effective Concentrations of (Z)-GW5074 in Cellular Assays

| Application | Effective Concentration | Cell Line/System | Reference |

| Inhibition of MAPK activation | 5 µM (for 90% inhibition) | EGF-stimulated cells | [12] |

| Neuroprotection | < 1 µM | Neuronal cultures | |

| Combination therapy | 2 µM | HL-60 cells | |

| Synergistic cytotoxicity with Sorafenib | 0.01 - 0.14 µM (reduces Sorafenib IC50) | HCT116 and LoVo cells | [13][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving (Z)-GW5074.

In Vitro c-Raf Kinase Assay

This assay determines the direct inhibitory effect of (Z)-GW5074 on c-Raf kinase activity.[15]

Materials:

-

Purified recombinant c-Raf enzyme

-

Inactive MEK1 as a substrate

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)[5]

-

[γ-³³P]ATP or [γ-³²P]ATP[5]

-

(Z)-GW5074

-

Phosphocellulose filter paper (e.g., P81)[15]

-

Wash buffer (e.g., 75 mM phosphoric acid)[5]

-

Scintillation counter

Procedure:

-

Prepare a master mix containing the kinase assay buffer, c-Raf enzyme, and inactive MEK1 substrate.

-

Perform serial dilutions of (Z)-GW5074 in the kinase assay buffer. Include a vehicle control (DMSO).

-

Add the diluted (Z)-GW5074 or vehicle to the wells of a 96-well plate and incubate for 10-15 minutes at room temperature.[7]

-

Initiate the kinase reaction by adding the ATP solution (spiked with radiolabeled ATP).

-

Incubate the reaction at 30°C for 20-30 minutes.[7]

-

Stop the reaction by spotting an aliquot of the reaction mixture onto the phosphocellulose filter paper.[15]

-

Wash the filter paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.[5]

-

Measure the incorporated radioactivity using a scintillation counter.[15]

-

Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value.[5]

Western Blot Analysis of Raf Pathway Activation

This protocol assesses the effect of (Z)-GW5074 on the phosphorylation status of downstream targets of c-Raf in a cellular context.[16][17]

Materials:

-

Cell line of interest (e.g., HeLa, A431)

-

(Z)-GW5074

-

Growth factor for stimulation (e.g., EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-MEK, anti-total MEK, anti-p-ERK, anti-total ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells and allow them to adhere.

-

Treat cells with a growth factor to stimulate the MAPK pathway, concurrently with a range of (Z)-GW5074 concentrations for a defined period.[16]

-

Wash cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.[16]

Cell Viability (MTS) Assay

This protocol measures the effect of (Z)-GW5074 on cell proliferation and viability.[1]

Materials:

-

Cancer cell line of interest (e.g., HCT116, LoVo)[1]

-

96-well cell culture plates

-

(Z)-GW5074

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[1]

-

Microplate reader

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.[1]

-

Prepare serial dilutions of (Z)-GW5074 in complete growth medium.

-

Treat the cells with different concentrations of the compound for 24-72 hours. Include a vehicle control (DMSO).[1]

-

Add 20 µL of MTS solution to each well.[1]

-

Incubate the plate for 1-4 hours at 37°C.[18]

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Neuroprotection Assay in Cerebellar Granule Neurons

This protocol is adapted from studies demonstrating the neuroprotective effects of (Z)-GW5074.[1]

Materials:

-

Primary cerebellar granule neurons

-

High potassium (HK) medium and Low potassium (LK) medium[1]

-

(Z)-GW5074

-

Poly-L-lysine coated plates

-

Reagents for viability assessment (e.g., DAPI, fluorescein-diacetate)[1]

Procedure:

-

Isolate and culture cerebellar granule neurons on poly-L-lysine coated plates in HK medium.[1]

-

To induce apoptosis, switch the culture medium from HK to LK medium.[1]

-

Concurrently with the switch to LK medium, treat the neurons with the desired concentration of (Z)-GW5074 (e.g., 50 nM). Include a vehicle control.[1]

-

Incubate the neurons for 24 hours.[1]

-

Assess cell viability using methods such as DAPI staining to identify apoptotic nuclei.[1]

-

Quantify the percentage of viable neurons in the treated and control groups to determine the neuroprotective effect.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by (Z)-GW5074 and a general experimental workflow for its characterization.

Caption: Canonical Raf/MEK/ERK signaling pathway and the inhibitory action of (Z)-GW5074.

Caption: Neuroprotective signaling pathway of (Z)-GW5074, independent of MEK/ERK.

Caption: A general experimental workflow for characterizing the activity of (Z)-GW5074.

Conclusion

(Z)-GW5074 is a versatile and powerful research tool with a complex biological profile that extends beyond its initial design as a c-Raf inhibitor. Its paradoxical activation of the MAPK pathway in certain contexts and its distinct, MEK-independent neuroprotective signaling pathway highlight the intricate nature of cellular signaling networks. For researchers in oncology, (Z)-GW5074 remains a valuable compound for studying the Raf/MEK/ERK cascade and for exploring combination therapies. For neuroscientists, it offers a promising lead for the development of therapeutics for neurodegenerative disorders. A thorough understanding of its dual-faceted mechanism of action is paramount for the accurate design and interpretation of experiments and for advancing its potential clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. benchchem.com [benchchem.com]

- 4. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Frontiers | The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines [frontiersin.org]

- 14. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Anthraquinone-Based Dyes: A Technical Guide to Novel Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse and expanding applications of anthraquinone-based dyes in modern scientific research and drug development. Possessing a unique planar and aromatic structure, these compounds have transcended their traditional role as colorants to become pivotal tools in oncology, diagnostics, and cellular biology. This document provides a comprehensive overview of their mechanisms of action, quantitative data on their efficacy, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anthraquinone Dyes as Anticancer Agents

Anthraquinone derivatives represent a significant class of chemotherapeutic agents, with prominent examples like Doxorubicin and Mitoxantrone being mainstays in clinical oncology. Their anticancer activity stems from a multi-faceted approach, primarily targeting DNA replication and cellular signaling pathways.

Mechanisms of Action

The anticancer effects of anthraquinone-based dyes are attributed to several key mechanisms:

-

DNA Intercalation and Topoisomerase II Inhibition: The planar aromatic structure of anthraquinones allows them to intercalate between DNA base pairs. This physical insertion obstructs the action of DNA topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, these dyes lead to the accumulation of double-strand breaks, ultimately triggering apoptotic cell death.[1][2][3]

-

Generation of Reactive Oxygen Species (ROS): Many anthraquinone compounds can participate in redox cycling, leading to the production of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[3] This increase in intracellular ROS induces oxidative stress, which can damage cellular components and activate stress-related signaling cascades like the c-Jun N-terminal kinase (JNK) pathway, further promoting apoptosis.

-

Signaling Pathway Modulation: Beyond their direct effects on DNA, anthraquinone derivatives have been shown to modulate various signaling pathways involved in cancer progression. For instance, some derivatives can inhibit the activity of protein kinases, such as c-Met kinase, which are often aberrantly activated in cancer.

Data Presentation: Cytotoxicity of Anthraquinone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various anthraquinone derivatives against a range of human cancer cell lines, providing a quantitative measure of their cytotoxic potential.

| Anthraquinone Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Doxorubicin | A549 | Lung Carcinoma | 0.24 | [4] |

| Doxorubicin | HeLa | Cervical Carcinoma | 2.9 | [4] |

| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 2.5 | [4] |

| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 12.2 | [4] |

| Mitoxantrone | (Various) | (Various) | Potent | [1] |

| Emodin Derivative (Compound 63) | HCT116 | Colon Carcinoma | 108.1 | [5] |

| PGAM1 Inhibitor (Compound 58) | H1299 | Lung Carcinoma | 6.9 ± 1.2 | [5] |

| PGAM1 Inhibitor (Compound 58) | A549 | Lung Carcinoma | 12.7 ± 2.7 | [5] |

| PGAM1 Inhibitor (Compound 58) | PC9 | Lung Carcinoma | 13.8 ± 1.0 | [5] |

| N- & O-alkylated Derivative (Compound 65) | MCF-7 | Breast Adenocarcinoma | 13.6 | [5] |

| N- & O-alkylated Derivative (Compound 65) | HeLa | Cervical Carcinoma | 14.1 | [5] |

| N- & O-alkylated Derivative (Compound 65) | MO59J | Glioblastoma | 14.8 | [5] |

| 2-Hydroxyanthraquinone | MCF-7 | Breast Adenocarcinoma | 1.56 | [6] |

Signaling Pathway and Experimental Workflow Visualizations

Caption: Topoisomerase II inhibition by anthracyclines.

Caption: ROS-mediated apoptosis induced by anthraquinones.

Experimental Protocols

This protocol describes a general method for the synthesis of 2-aminoanthraquinone from sodium anthraquinone-2-sulfonate.[7]

Materials:

-

Sodium anthraquinone-2-sulfonate (20 g)

-

Concentrated aqueous ammonia (200 mL, 0.88 g/mL)

-

Autoclave

-

Filtration apparatus

Procedure:

-

Combine sodium anthraquinone-2-sulfonate and concentrated aqueous ammonia in an autoclave.

-

Heat the mixture to 180°C and maintain this temperature for 6 hours.

-

Allow the autoclave to cool overnight.

-

Filter the resulting solid product, which is 2-aminoanthraquinone, and dry it thoroughly.

This protocol outlines a method to assess the inhibitory effect of an anthraquinone derivative on the catalytic activity of topoisomerase II.[6]

Materials:

-

Human Topoisomerase IIα or IIβ

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

-

ATP solution

-

Anthraquinone test compound

-

5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide)

Procedure:

-

Prepare reaction mixtures on ice, each containing assay buffer, supercoiled plasmid DNA, and the desired concentration of the anthraquinone test compound.

-

Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding human Topoisomerase II to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding the stop buffer/loading dye.

-

Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Stain the gel with a DNA stain and visualize the bands under a UV transilluminator. Inhibition is indicated by a decrease in the amount of relaxed DNA compared to the positive control.

Anthraquinone Dyes in Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species, primarily singlet oxygen (¹O₂), which induce tumor cell death. Certain anthraquinone derivatives have shown promise as effective photosensitizers.

Mechanism of Action

Upon activation by light of a specific wavelength, the anthraquinone photosensitizer transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which is the primary cytotoxic agent in PDT.

Data Presentation: Singlet Oxygen Quantum Yields

The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which is the number of singlet oxygen molecules generated per photon absorbed.

| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |

| Phenalenone | Benzene | 0.98 | [8] |

| Anthraquinone | Benzene | 0.23 | [8] |

| Methylene Blue | Methanol | 0.52 | [9] |

Note: Data for specific anthraquinone derivatives used in PDT is often presented relative to a standard photosensitizer like phenalenone or methylene blue.

Experimental Workflow Visualization

Caption: Experimental workflow for photodynamic therapy.

Anthraquinone-Based Fluorescent Probes and Biosensors

The inherent fluorescence of some anthraquinone derivatives, coupled with their ability to interact with various analytes, has led to their development as chemosensors and biosensors for a range of applications.

Principles of Detection

Anthraquinone-based fluorescent probes operate on principles of fluorescence modulation, where the presence of a target analyte causes a change in the fluorescence intensity or wavelength. Common mechanisms include:

-

Photoinduced Electron Transfer (PET): In the absence of the analyte, a PET process quenches the fluorescence of the anthraquinone core. Binding of the analyte can inhibit this process, leading to a "turn-on" fluorescence response.

-

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -withdrawing properties of substituents on the anthraquinone ring, leading to a shift in the emission wavelength.

-

Förster Resonance Energy Transfer (FRET): In a FRET-based probe, an anthraquinone fluorophore can act as either a donor or an acceptor. The binding of an analyte can alter the distance or orientation between the donor and acceptor, resulting in a ratiometric change in fluorescence.

These probes have been designed to detect a variety of targets, including metal ions (e.g., Ag⁺) and changes in pH.[10][11]

Experimental Protocols

This protocol describes the synthesis of an anthraquinone-labeled oligodeoxynucleotide, which can be used as a probe for DNA redox chemistry.[12]

Materials:

-

Anthraquinone precursor with a linking arm

-

Phosphoramidite chemistry reagents

-

Automated DNA synthesizer

-

Purification and characterization equipment (e.g., HPLC, mass spectrometry)

Procedure:

-

Synthesize the anthraquinone phosphoramidite derivative from a suitable anthraquinone precursor. This typically involves introducing a linker with a hydroxyl group that can be converted to a phosphoramidite.

-

Utilize an automated DNA synthesizer to incorporate the anthraquinone phosphoramidite at the 5'-terminus of the desired oligodeoxynucleotide sequence.

-

Cleave the labeled oligodeoxynucleotide from the solid support and deprotect it.

-

Purify the final product using high-performance liquid chromatography (HPLC).

-

Characterize the purified probe using mass spectrometry and UV-Vis spectroscopy to confirm its identity and purity.

This protocol provides a general guideline for using an anthraquinone-based fluorescent probe for imaging cancer cells.[13]

Materials:

-

Cancer cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

Anthraquinone-based fluorescent probe

-

Fluorescence microscope with appropriate filter sets

-

Imaging dishes or slides

Procedure:

-

Culture the cancer cells on imaging dishes or slides until they reach the desired confluency.

-

Prepare a working solution of the anthraquinone fluorescent probe in a suitable solvent (e.g., DMSO) and dilute it in cell culture medium to the final desired concentration.

-

Incubate the cells with the probe-containing medium for a specific period to allow for cellular uptake and localization.

-

Wash the cells with phosphate-buffered saline (PBS) to remove any excess, unbound probe.

-

Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific anthraquinone probe.

-

Acquire and analyze the fluorescence images to determine the subcellular localization of the probe and to assess any changes in fluorescence in response to cellular events.

This technical guide provides a foundational understanding of the diverse and powerful applications of anthraquinone-based dyes in contemporary scientific research. The provided data, protocols, and visualizations are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and medicine, facilitating further innovation and discovery in these exciting areas.

References

- 1. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (Losoxantrone) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Topoisomerase II Inhibitors: Anthracyclines | Oncohema Key [oncohemakey.com]

- 4. tis.wu.ac.th [tis.wu.ac.th]

- 5. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. An anthraquinone-imidazole-based colorimetric and fluorescent sensor for the sequential detection of Ag+ and biothiols in living cells - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Probing the interaction of anthraquinone with DNA by spectroscopy, molecular modeling and cancer cell imaging technique - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Vat Green 3 in Dyeing Processes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Vat Green 3 (C.I. 69500) in textile dyeing processes. It details the chemical principles, experimental protocols, and key parameters involved in achieving a successful and durable coloration of cellulosic fibers.

Introduction to this compound

This compound, also known as Jade Green FCF, is an anthraquinone-based vat dye prized for its excellent fastness properties, making it a preferred choice for dyeing cotton and other cellulosic fibers where high durability is required.[1] Its chemical formula is C₃₁H₁₅NO₃.[2] Like all vat dyes, its application relies on a fascinating redox mechanism, transforming the insoluble pigment into a soluble form that can penetrate the fiber, before being reverted to its insoluble state, trapping it within the textile matrix.[3][4][5]

The Core Mechanism: A Three-Step Process

The dyeing process with this compound fundamentally involves three critical stages: vatting (reduction), absorption and diffusion, and oxidation.

Vatting: The Solubilization Step

In its solid state, this compound is a water-insoluble pigment and thus has no affinity for textile fibers. The first crucial step, known as "vatting," is to convert it into a water-soluble form. This is achieved through a chemical reduction in a heated alkaline solution.[3][5]

The most common reducing agent used in this process is sodium hydrosulfite (Na₂S₂O₄), also known as sodium dithionite.[3] In the presence of a strong alkali, typically sodium hydroxide (NaOH), the carbonyl groups (C=O) of the this compound molecule are reduced to hydroxyl groups (-OH), forming the sodium salt of the leuco-vat dye. This "leuco" form is water-soluble and exhibits a strong affinity for cellulosic fibers.[3][4] The color of the alkaline reduced leuco form of this compound is dark blue.[2][6][7]

Dyeing: Absorption and Diffusion

Once the this compound is in its soluble leuco form, the textile material, typically cotton, is immersed in the dyebath. The soluble leuco-vat dye anions are then adsorbed onto the surface of the fibers and diffuse into the amorphous regions of the cellulose structure.[5] The rate and extent of dye uptake are influenced by several factors, including temperature, pH, and the concentration of electrolytes.

Oxidation: Fixation of the Dye

After the leuco form of the dye has penetrated the fiber, the final step is to convert it back to its original insoluble pigment form. This is achieved through oxidation. The fabric is removed from the dyebath and exposed to an oxidizing agent. While atmospheric oxygen can facilitate this process, it is often accelerated by using chemical oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium perborate in a controlled manner.[3][5] This oxidation step regenerates the original chromophoric system of the dye molecule, locking the insoluble this compound pigment within the fiber structure. This entrapment is the primary reason for the excellent wash fastness of vat dyes.[5]

Quantitative Data and Fastness Properties

The successful application of this compound relies on the precise control of various parameters. While extensive quantitative data for every conceivable dyeing scenario is proprietary to dye manufacturers, the following tables summarize typical parameters and the excellent fastness properties of this dye.

| Parameter | Typical Value/Range | Reference |

| Dyeing Temperature | 60 - 70°C | [3] |

| pH of Dyebath | 10 - 12 | [8] |

| Sodium Hydrosulfite | 3% (on weight of fabric) | [8] |

| Sodium Hydroxide | 4% (on weight of fabric) | [8] |

| Salt (NaCl) | 20 g/L | [8] |

| Material to Liquor Ratio | 1:10 - 1:20 | [8] |

Table 1: Typical Dyeing Parameters for this compound on Cotton

| Fastness Property | ISO Standard Rating | AATCC Standard Rating |

| Light Fastness | 8 | 8 |

| Washing Fastness (Fading) | 4-5 | 5 |

| Washing Fastness (Staining) | 4-5 | 4-5 |

| Ironing Fastness | 4-5 | - |

| Chlorine Bleach Fastness | 4-5 | 4-5 |

| Mercerized | 4-5 | - |

| Oxygen Bleach | 4 | - |

| Soaping | 4-5 | - |

Table 2: Fastness Properties of this compound. [2] (Ratings are on a scale of 1 to 5, with 5 being the best, except for light fastness which is on a scale of 1 to 8).

Experimental Protocols

The following are detailed methodologies for key experiments related to the dyeing of cotton with this compound.

Laboratory-Scale Exhaust Dyeing of Cotton Fabric

This protocol describes a typical procedure for dyeing a small sample of cotton fabric in a laboratory setting.

Materials and Equipment:

-

Scoured and bleached cotton fabric

-

This compound dye powder

-

Sodium hydroxide (NaOH)

-

Sodium hydrosulfite (Na₂S₂O₄)

-

Wetting agent

-

Sequestering agent

-

Dispersing agent

-

Glacial acetic acid

-

Hydrogen peroxide (35%)

-

Non-ionic soap

-

Laboratory dyeing machine (e.g., beaker dyer)

-

Beakers, graduated cylinders, and pipettes

-

Heating and stirring apparatus

-

pH meter

Procedure:

-

Preparation of the Dyebath:

-

Set the dyebath at 40°C.

-

Add a wetting agent (e.g., 1 g/L), a sequestering agent (e.g., 2 g/L), and a dispersing agent (e.g., 2 g/L) to the required volume of water.[3]

-

Introduce the pre-wetted cotton fabric into the dyebath and run for 10 minutes to ensure even wetting.

-

-

Vatting and Dyeing:

-

In a separate container, prepare a stock solution of this compound by pasting the required amount of dye powder with a small amount of water.

-

Add the dye dispersion to the dyebath and run for 5 minutes.

-

Add two-thirds of the required sodium hydroxide solution (e.g., to achieve a concentration of 12 g/L) and continue for 5 minutes.[3]

-

Raise the temperature to 60-70°C at a rate of 2-3°C per minute.[3]

-

Add the required amount of sodium hydrosulfite (e.g., to achieve a concentration of 10-15 g/L) along with the remaining one-third of the sodium hydroxide.[3]

-

Continue the dyeing process for 40-50 minutes at 60-70°C.[3]

-

-

Rinsing and Oxidation:

-

After dyeing, drain the dyebath and rinse the fabric thoroughly with cold water to remove unfixed dye and excess chemicals.

-

Prepare an oxidation bath with hydrogen peroxide (0.5-1.0 g/L) at 30-50°C.[3]

-

Immerse the fabric in the oxidation bath for 10-15 minutes. The characteristic green color of the dye will develop.

-

-

Soaping and Final Rinsing:

-

Prepare a soaping bath containing a non-ionic detergent (1.0-2.0 g/L) and soda ash (1.0-2.0 g/L) at 95-100°C.[3]

-

Treat the dyed fabric in the soaping bath for 10-15 minutes to remove any loosely adhering dye particles and to stabilize the final shade.[3]

-

Rinse the fabric thoroughly with hot water followed by cold water.

-

Dry the fabric.

-

Determination of Dye Uptake Percentage

The percentage of dye exhausted from the dyebath onto the fabric can be determined spectrophotometrically.

Procedure:

-

Prepare a calibration curve for this compound by measuring the absorbance of a series of standard solutions of the leuco form of the dye at its wavelength of maximum absorbance (λmax).

-

Before and after the dyeing process, take an aliquot of the dyebath.

-

Dilute the aliquots to a suitable concentration.

-

Measure the absorbance of the initial and final dyebath solutions using a UV-Vis spectrophotometer at the λmax.

-

Calculate the dye uptake percentage using the following formula:

Dye Uptake (%) = [(Absorbance_initial - Absorbance_final) / Absorbance_initial] * 100

Visualizations of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts of the this compound dyeing mechanism.

Caption: Chemical transformation of this compound during the dyeing process.

Caption: Experimental workflow for exhaust dyeing of cotton with this compound.

References

- 1. polarisorganics.com [polarisorganics.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. textiletrainer.com [textiletrainer.com]

- 4. Trichromatic Vat Dyeing of Cationized Cotton - PMC [pmc.ncbi.nlm.nih.gov]

- 5. textilelearner.net [textilelearner.net]

- 6. This compound|CAS NO.3271-76-9 [chinainterdyes.com]

- 7. This compound, Vat Olive Green B [xcwydyes.com]

- 8. Vat Dyeing Process of Cotton [textilepad.com]

Vat Green 3: A Technical Guide to its Historical Development and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vat Green 3, also known as C.I. This compound and Vat Olive Green B, is a synthetic anthraquinone-based vat dye that has been a significant colorant in the textile industry since its development in the early 20th century.[1] This technical guide provides a comprehensive overview of the historical development, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis, based on established industrial processes, are presented. Furthermore, this document explores the broader context of anthraquinone derivatives in medicinal chemistry, specifically their role as topoisomerase inhibitors, to provide relevant insights for drug development professionals.

Introduction

Vat dyes are a class of water-insoluble dyes that are applied to fibers in a reduced, soluble form (leuco form) and then oxidized to their insoluble, colored state within the fiber, resulting in excellent fastness properties. This compound is a prominent member of this class, valued for its deep olive green hue and high stability.[2] Its molecular structure, a complex fused-ring system derived from anthraquinone, is responsible for its color and robust chemical properties. While its primary application is in the dyeing of cellulosic fibers like cotton, the core anthraquinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated and used as anticancer agents.[3]

Historical Development

The synthesis of this compound emerged from the extensive research into anthraquinone-based dyes in the early 20th century, following the pioneering work of German chemists such as Rudolf Gattermann and Carl Duisberg. The development of vat dyes was a significant advancement in the textile industry, offering superior colorfastness compared to earlier dyes. While the exact year of its first synthesis is not well-documented, it became an important commercial product for dyeing cotton and other cellulosic fibers due to its excellent resistance to light and washing.[4]

Physicochemical Properties

This compound is a dark gray-green powder with the chemical formula C₃₁H₁₅NO₃ and a molecular weight of 449.46 g/mol .[5] It is insoluble in water and ethanol but soluble in pyridine.[2][6] In concentrated sulfuric acid, it exhibits a bright yellow-green color, which turns to olive green upon dilution.[2] The reduced leuco form of the dye is dark blue in an alkaline solution and dark brown in an acidic solution.[6]

| Property | Value |

| Molecular Formula | C₃₁H₁₅NO₃ |

| Molecular Weight | 449.46 g/mol |

| CAS Number | 3271-76-9 |

| C.I. Number | 69500 |

| Appearance | Dark gray-green powder |

| Solubility | Insoluble in water and ethanol; Soluble in pyridine |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the bromination of benzanthrone, followed by an Ullmann condensation with 1-aminoanthraquinone, and finally, an alkali-promoted cyclization to yield the final dye.

Synthesis Workflow

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, Vat Olive Green B [xcwydyes.com]

- 3. Discovery of anthraquinone-triazene derivatives as novel antitumor agents causing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. This compound Manufacturer in Mumbai, this compound Exporter [dyestuff.co.in]

- 6. This compound - Cibanon Olive B-Ol - Vat Olive Green B from Emperor Chem [emperordye.com]

Potential Biocompatibility of Vat Green 3 for In-Vitro Studies: A Technical Guide

Disclaimer: Direct in-vitro biocompatibility studies specifically investigating Vat Green 3 (C.I. 69500) are not extensively available in publicly accessible scientific literature. This guide, therefore, provides an in-depth analysis of its potential biocompatibility by examining data from the broader class of anthraquinone dyes, to which this compound belongs. The experimental protocols and potential signaling pathways described are based on established methodologies for testing textile dyes and the known mechanisms of related compounds. Researchers are strongly encouraged to perform direct experimental validation for this compound.

Introduction to this compound

This compound (CAS No. 3271-76-9) is a synthetic organic dye belonging to the anthraquinone class, specifically a vat dye.[1][2] Vat dyes are known for their excellent fastness properties on cellulosic fibers like cotton.[3] this compound appears as a dark green powder and is insoluble in water.[1][4][5] Its primary application is in the textile industry for dyeing and printing cotton fabrics.[4][5] While generally considered to have low acute toxicity, long-term toxicological data is limited.[1] Prolonged exposure may lead to respiratory and skin irritation.[1]

Quantitative Analysis of Anthraquinone Dye Biocompatibility

To infer the potential biocompatibility of this compound, quantitative data from various in-vitro studies on other anthraquinone dyes are summarized below. These values provide a comparative benchmark for potential cytotoxic and genotoxic effects.

Cytotoxicity Data for Anthraquinone Dyes

The half-maximal inhibitory concentration (IC50) is a measure of a substance's potency in inhibiting cell growth. The following table presents IC50 values for several anthraquinone derivatives against various human cancer cell lines. Lower IC50 values indicate higher cytotoxicity.

| Dye/Derivative | Cell Line | IC50 (µM) |

| Nordamnacanthal | A549 (Lung) | 16.3 ± 2.5 |

| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione | PC3 (Prostate) | 4.65 |

| Alizarin Red S | HepG2 (Liver) | >1000 |

| Emodin | A549 (Lung) | Varies |

| Chrysophanol | A549 (Lung) | Varies |

| 9,10-Anthraquinone | HeLa (Cervical) | ~250-500 mg/L |

| Reactive Blue 19 | Anaerobic Sludge | 45-55 mg/L |

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and exposure times.[6]

Genotoxicity Data for Anthraquinone Dyes

Genotoxicity refers to the ability of a chemical to damage the genetic material within a cell. Studies on some anthraquinone dyes have shown mixed results in genotoxicity assays. For instance, Reactive Blue 2 (an anthraquinone dye) was found to be non-genotoxic in a human dermal equivalent model, while other studies have indicated that certain anthraquinone derivatives can induce DNA damage.[7] A study on an anthraquinone aglycone extract from Cortinarius sanguineus showed no genotoxicity in HepG2 cells via the comet assay.[8]

Detailed Experimental Protocols

The following are detailed, generalized protocols for common in-vitro biocompatibility assays that would be suitable for evaluating this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9]

Materials:

-

Target human cell line (e.g., HaCaT, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (solubilized in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the dye) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

Materials:

-

Target human cell line

-